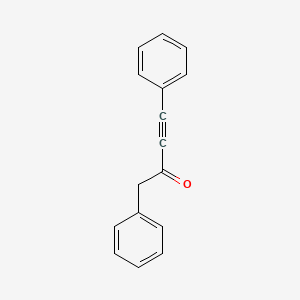

1,4-Diphenylbut-3-yn-2-one

Description

Structure

3D Structure

Properties

CAS No. |

21772-11-2 |

|---|---|

Molecular Formula |

C16H12O |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

1,4-diphenylbut-3-yn-2-one |

InChI |

InChI=1S/C16H12O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,13H2 |

InChI Key |

IWCMRVFONGZPMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Diphenylbut-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1,4-diphenylbut-3-yn-2-one, a valuable ynone building block in organic synthesis. The document details a common and effective method, the Sonogashira coupling, and presents relevant data and experimental protocols for its successful implementation.

Core Synthesis Pathway: Sonogashira Coupling

The principal and most widely employed method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an acyl chloride. For the target molecule, this involves the coupling of phenylacetylene and benzoyl chloride.

The general transformation is as follows:

Reaction scheme for the synthesis of this compound

The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst. An amine base is required to neutralize the hydrogen halide formed during the reaction. While various palladium catalysts and reaction conditions can be employed, a common and effective system involves the use of a palladium-phosphine complex.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction. This protocol is based on established methods for the synthesis of ynones from acyl chlorides and terminal alkynes.[1]

Materials:

-

Benzoyl chloride

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (specific molar percentage, e.g., 2 mol%) and copper(I) iodide (e.g., 3 mol%).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the catalysts.

-

To this solution, add triethylamine (typically 1.25 to 3.5 equivalents relative to the limiting reagent).

-

Add phenylacetylene (typically 1.0 to 1.2 equivalents).

-

Finally, add benzoyl chloride (1.0 equivalent) dropwise to the stirring solution at room temperature.

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40°C) and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

The yield and purity of this compound are dependent on the specific reaction conditions, including the catalyst system, solvent, base, and temperature. The following table summarizes representative data for this type of transformation.

| Parameter | Value | Reference |

| Yield | 70-96% | [1] |

| Molecular Formula | C₁₆H₁₂O | |

| Molecular Weight | 220.27 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | Data not available |

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.2-8.2 (m, 10H, aromatic protons) |

| ¹³C NMR (CDCl₃) | δ (ppm): 178-185 (C=O), 120-140 (aromatic carbons), 85-95 (alkynyl carbons) |

| IR (KBr) | ν (cm⁻¹): ~2200 (C≡C stretch), ~1640 (C=O stretch), ~3050 (aromatic C-H stretch) |

| Mass Spec (EI) | m/z: 220 (M⁺), 105 (C₆H₅CO⁺), 115 (C₆H₅C≡CH⁺) |

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Catalytic Cycle of the Sonogashira Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.

References

An In-depth Technical Guide to the Chemical Properties of Phenylbutynone Scaffolds

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific molecule, 1,4-Diphenylbut-3-yn-2-one, is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the broader class of compounds to which it belongs: ynones and the closely related chalcones. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.

Introduction to Ynones and Chalcones

Ynones, or α,β-alkynyl ketones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon triple bond. This arrangement of electrons imparts unique reactivity and makes them valuable intermediates in organic synthesis. The general structure of a ynone is R-C≡C-C(=O)-R'.

Closely related to ynones are chalcones, or 1,3-diaryl-2-propen-1-ones, which feature a ketone conjugated with a carbon-carbon double bond. Chalcones are naturally occurring compounds found in various plant species and form the central core for the biosynthesis of flavonoids.[1] They have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4]

This guide will focus on the synthesis, chemical properties, and potential applications of these two important classes of compounds, with a speculative focus on the properties of this compound based on the general characteristics of ynones.

Physicochemical Properties

| Property | Value (for 4-phenylbut-3-yn-2-one) |

| Molecular Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 1817-57-8 |

| Appearance | Liquid |

| Boiling Point | 75-76 °C at 0.8 mmHg |

| Density | 0.99 g/mL at 25 °C |

| Refractive Index | n20/D 1.574 |

Data sourced from commercial supplier information.

Synthesis of Ynones

The synthesis of ynones can be achieved through several methods. A common and versatile approach is the Sonogashira coupling reaction, which involves the cross-coupling of a terminal alkyne with an acid chloride in the presence of a palladium and copper co-catalyst.

A plausible synthetic route to this compound would involve the Sonogashira coupling of phenylacetylene with 2-phenylacetyl chloride.

General Experimental Protocol for Ynone Synthesis (Sonogashira Coupling)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

Terminal alkyne (e.g., phenylacetylene)

-

Acid chloride (e.g., 2-phenylacetyl chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, Et₃N)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent, followed by the terminal alkyne and the base.

-

Stir the mixture at room temperature for a few minutes.

-

Slowly add the acid chloride to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., saturated ammonium chloride).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired ynone.

Reactivity and Chemical Properties

The ynone functionality is characterized by its electrophilic nature at both the carbonyl carbon and the β-alkynyl carbon. This allows for a variety of nucleophilic addition reactions. The triple bond can also participate in cycloaddition reactions and can be reduced to either an alkene or an alkane.

A notable reaction of some ynones is their catalytic cycloisomerization to form furans. For instance, the related compound 1,4-diphenylbut-3-yn-1-one has been shown to undergo this transformation.

Spectroscopic Data

Specific spectroscopic data for this compound is not available. However, the expected characteristic signals in its spectra can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: Signals corresponding to the two phenyl groups would be expected in the aromatic region (δ 7.0-8.0 ppm). A singlet for the methylene protons (CH₂) adjacent to the phenyl group and the ketone would also be present.

-

¹³C NMR: Carbonyl carbon signal (C=O) would appear downfield (δ > 180 ppm). Signals for the alkynyl carbons would be in the range of δ 80-100 ppm. Aromatic carbon signals would be observed between δ 120-140 ppm.

-

IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) would be present around 1640-1680 cm⁻¹. A sharp, medium intensity band for the alkyne (C≡C) would be expected around 2100-2200 cm⁻¹.

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity of this compound, the broader classes of ynones and chalcones have been extensively studied for their therapeutic potential.

Chalcones have demonstrated a wide array of pharmacological activities, including:

Ynones have also emerged as a promising scaffold in drug discovery, with many exhibiting potent activity as kinase inhibitors .[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7] The ynone moiety can act as a Michael acceptor, forming covalent bonds with cysteine residues in the active site of certain kinases.

Given the structural features of this compound, it is plausible that it could exhibit biological activity, potentially as a kinase inhibitor. Further research would be required to validate this hypothesis.

Visualizations

Experimental Workflow: High-Throughput Screening

In the early stages of drug discovery, high-throughput screening (HTS) is employed to test large libraries of chemical compounds for their ability to modulate a specific biological target.[8][9][10][11][12]

Caption: A generalized workflow for high-throughput screening in drug discovery.

Signaling Pathway: Generic MAPK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14][15][16][17] It is frequently dysregulated in cancer, making it a prime target for kinase inhibitors.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. BIOLOGICAL ACTIVITIES AND NOVEL APPLICATIONS OF CHALCONES - Advances in Weed Science [awsjournal.org]

- 3. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of quinones as novel PIM1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labiotech.eu [labiotech.eu]

- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 9. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 10. alitheagenomics.com [alitheagenomics.com]

- 11. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 12. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK signaling pathway | Abcam [abcam.com]

Spectroscopic Analysis of 1,4-Diphenylbut-3-yn-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Diphenylbut-3-yn-2-one. Due to the limited availability of specific experimental data in public databases for this compound, this document focuses on the general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of organic compounds. These methodologies provide a foundational framework for researchers to acquire and interpret spectroscopic data for this and similar molecules. This guide also includes a visual representation of a typical spectroscopic analysis workflow.

Introduction

This compound is a chemical compound of interest in various fields of chemical research. Its structural elucidation and characterization are paramount for its application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the structure and purity of synthesized organic molecules. This guide outlines the standard procedures for obtaining and interpreting these crucial datasets.

Spectroscopic Data (Hypothetical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.95 | m | 2H | Aromatic (ortho-protons of benzoyl group) |

| 7.30 - 7.60 | m | 8H | Aromatic (meta-, para-protons of benzoyl group and protons of phenylacetylene group) |

| 4.05 | s | 2H | -CH₂- |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 185.0 | C=O |

| 137.0 | Aromatic (quaternary C of benzoyl group) |

| 133.0 | Aromatic (para-C of benzoyl group) |

| 132.0 | Aromatic (para-C of phenylacetylene group) |

| 129.5 | Aromatic (ortho-C of benzoyl group) |

| 129.0 | Aromatic (meta-C of benzoyl group) |

| 128.8 | Aromatic (ortho/meta-C of phenylacetylene group) |

| 121.0 | Aromatic (quaternary C of phenylacetylene group) |

| 92.0 | Alkyne C |

| 85.0 | Alkyne C |

| 50.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2200 | Medium | C≡C stretch (alkyne) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~750, 690 | Strong | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 220 | 80 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 115 | 40 | [C₉H₇]⁺ |

| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument's detector.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger sample amount (20-50 mg) may be necessary. The acquisition will require a longer time due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the fingerprint region (below 1500 cm⁻¹) with known spectra for confirmation, if available.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionize the sample. Electron Impact (EI) is a common method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

A detector records the abundance of each ion at a specific m/z value.

-

The data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

The peak with the highest m/z value often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. Other peaks represent fragment ions, which can provide structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

The Synthetic Utility of 1,4-Diphenylbut-3-yn-2-one: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diphenylbut-3-yn-2-one is a versatile bifunctional building block in organic synthesis, characterized by a reactive α,β-acetylenic ketone moiety. This structure provides two primary sites for electrophilic attack: the carbonyl carbon and the β-sp-hybridized carbon, making it an excellent substrate for a variety of synthetic transformations. Its utility is most pronounced in the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This guide details the synthesis, key reactions, and experimental protocols involving this compound, with a focus on its application in forming pyrazoles, pyridines, and other complex molecular architectures through cyclocondensation, cycloaddition, and cycloisomerization reactions.

Properties and Spectroscopic Data

This compound is a solid at room temperature. Its structure, featuring a phenylacetylenic group attached to a benzyl ketone, gives it unique reactivity.

Table 1: Physical and Spectroscopic Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (Related Compound: (E)-1,4-diphenylbut-3-en-2-one) | Reference |

| Molecular Formula | C₁₆H₁₂O | C₁₆H₁₄O | N/A,[1] |

| Molecular Weight | 220.27 g/mol | 222.28 g/mol | N/A,[1] |

| Appearance | Solid | Solid | N/A |

| ¹H NMR | Predicted: δ ~3.9 (s, 2H, CH₂), 7.3-7.6 (m, 10H, Ar-H) | δ 2.38 (s, 3H), 6.6 (d, 1H), 7.25 (m, 3H), 7.45 (m, 3H) | [2] |

| ¹³C NMR | Predicted: δ ~48 (CH₂), 85 (C≡C), 95 (C≡C), 128-135 (Ar-C), 190 (C=O) | Not Available | N/A |

| IR (cm⁻¹) | Predicted: ~2200 (C≡C), ~1680 (C=O) | Not Available | N/A |

Note: Experimental spectroscopic data for this compound is not widely available in the searched literature. Predicted values are based on standard chemical shift tables. Data for the related enone is provided for comparison.

Core Synthetic Applications

The primary utility of this compound lies in its role as a precursor to complex heterocyclic systems. The electron-deficient alkyne and the adjacent ketone functionality allow for a range of annulation strategies.

Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their analogs with hydrazine derivatives is a fundamental and widely used method for constructing the pyrazole ring.[3][4] As an acetylenic ketone, this compound serves as a potent 1,3-dielectrophile equivalent for the synthesis of highly substituted pyrazoles.

The general mechanism involves an initial nucleophilic attack by hydrazine on the β-carbon of the alkyne (Michael addition), followed by intramolecular cyclization via condensation with the ketone. This approach offers a direct route to 1,3,5-trisubstituted pyrazoles. Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[3]

Caption: General workflow for pyrazole synthesis from this compound.

Experimental Protocol: General Synthesis of 3-Benzyl-5-phenyl-1H-pyrazole

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reaction Conditions: The mixture is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 3-benzyl-5-phenyl-1H-pyrazole.[5][6]

Synthesis of Substituted Pyridines

Substituted pyridines are another critical class of heterocycles accessible from this compound. These reactions often proceed through a [4+2] cycloaddition (Diels-Alder) type mechanism or a Michael addition-cyclization sequence. For instance, reaction with cyanoacetamide can lead to substituted pyridin-2(1H)-ones.[7] The reaction of the related compound, 4-phenylbut-3-en-2-one, with cyanoacetamide has been shown to produce complex bicyclic structures, indicating the rich chemistry of these substrates.[7]

Table 2: Representative Pyridine Synthesis Reactions

| Reagent | Product Type | Conditions | Yield |

| Enamines | Polysubstituted Pyridines | Heat, various solvents | Good to Excellent |

| Cyanoacetamide | 3-Cyano-4-benzyl-6-phenylpyridin-2(1H)-one | Base (e.g., piperidine), EtOH, reflux | Moderate to Good |

| Amidines | 2,4,6-Trisubstituted Pyrimidines | NaH, THF, reflux | Moderate |

Cycloaddition and Cycloisomerization Reactions

The electron-deficient alkyne in this compound is an excellent dipolarophile for [3+2] cycloaddition reactions.[8][9] This allows for the synthesis of five-membered heterocycles by reacting with 1,3-dipoles like azides, nitrile oxides, or diazo compounds. Such reactions are highly valuable for creating molecular complexity in a single step.[10]

Furthermore, the molecule can undergo intramolecular cycloisomerization reactions, often catalyzed by transition metals like zinc, to yield substituted furans. This transformation involves the nucleophilic attack of the carbonyl oxygen onto the alkyne.[11]

Caption: Key cycloaddition and cycloisomerization pathways of the title compound.

Experimental Protocol: Zinc-Catalyzed Cycloisomerization to 2-Benzyl-5-phenylfuran

-

Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or methanol.

-

Catalyst Addition: Add a catalytic amount of a Zinc(II) salt (e.g., Zn(OAc)₂·2H₂O, 5-10 mol%).[11]

-

Reaction Conditions: Heat the reaction mixture to reflux (or as specified by the literature) for 6-12 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield 2-benzyl-5-phenylfuran.[11]

Conclusion

This compound is a highly valuable and reactive intermediate for organic synthesis. Its ability to act as a precursor for a wide array of heterocyclic compounds, including pyrazoles, pyridines, and furans, makes it a powerful tool for chemists in drug discovery and materials science. The dual reactivity of the ketone and the activated alkyne allows for diverse synthetic strategies, from simple condensations to complex, metal-catalyzed cyclizations. The protocols and data presented in this guide serve as a foundational resource for professionals seeking to leverage the synthetic potential of this versatile building block.

References

- 1. 1,4-Diphenyl-3-buten-2-one | C16H14O | CID 5354536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chim.it [chim.it]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2 : 1 ratio - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. A radical [3 + 2]-cycloaddition reaction for the synthesis of difluorocyclopentanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,4-Diphenylbut-3-yn-2-one from Phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-Diphenylbut-3-yn-2-one, a valuable ynone building block in organic synthesis. The primary focus is on the palladium-catalyzed Sonogashira coupling reaction between phenylacetylene and benzoyl chloride. This document details the underlying reaction mechanism, optimized experimental protocols, and extensive characterization data. The information is presented to be a practical resource for researchers in organic chemistry and drug development, facilitating the efficient synthesis and application of this versatile compound.

Introduction

Ynones, or α,β-acetylenic ketones, are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including heterocycles and natural products. Their unique electronic properties, arising from the conjugated system of a carbonyl group and a carbon-carbon triple bond, make them highly reactive and amenable to various synthetic transformations. This compound, in particular, is a key precursor for various organic scaffolds. The most common and efficient method for its synthesis is the acyl Sonogashira cross-coupling reaction.[1]

This guide will explore the prevalent methodologies for the synthesis of this compound, with a focus on providing detailed, actionable experimental protocols and comparative data to aid in reaction optimization.

Reaction Mechanism and Pathway

The synthesis of this compound from phenylacetylene and benzoyl chloride is typically achieved through a Sonogashira coupling reaction. This reaction is catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst. The generally accepted catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.

Experimental Protocols

The following protocols are based on established literature procedures for the acyl Sonogashira coupling.

General Experimental Workflow

Detailed Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example of a common laboratory-scale synthesis.

Materials:

-

Phenylacetylene

-

Benzoyl chloride

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for eluent)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add phenylacetylene (1.0 eq.), anhydrous toluene, and triethylamine (2.0 eq.).

-

To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 eq.) and copper(I) iodide (0.02-0.10 eq.).

-

Slowly add benzoyl chloride (1.2 eq.) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.

Quantitative Data

The yield and efficiency of the synthesis of this compound are highly dependent on the reaction conditions. The following tables summarize representative quantitative data from various synthetic approaches.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | Room Temp. | 4 | 98 | [2] |

| Pd(OAc)₂ (0.2) | None | Et₃N | Toluene | 110 | 2 | 95 | [3] |

| Pd/C (1) | None | Et₃N | Toluene | 110 | 6 | 95 | [3] |

| PdCl₂(PPh₃)₂ (0.1) | CuI (0.5) | Et₃N | Et₃N | Room Temp. | 2 | 96 | [3] |

Table 2: Characterization Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.18-8.16 (m, 2H), 7.68-7.64 (m, 3H), 7.52-7.40 (m, 5H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 178.1, 136.5, 134.2, 131.0, 129.5, 128.8, 128.6, 120.0, 92.8, 87.2 |

| Appearance | Yellow solid |

Purification and Characterization

Purification of the crude product is crucial to obtain this compound of high purity.

-

Column Chromatography: Flash column chromatography using silica gel is the most effective method for purification. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The progress of the separation can be monitored by TLC.

-

Characterization: The structure and purity of the final product should be confirmed by standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) and the alkyne (C≡C) bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.

-

Conclusion

The synthesis of this compound from phenylacetylene is a robust and high-yielding process, predominantly achieved through the acyl Sonogashira coupling reaction. This guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols, and essential quantitative data. By leveraging the information presented, researchers can confidently and efficiently synthesize this valuable ynone for its application in the development of novel chemical entities and pharmaceutical agents.

References

In-depth Technical Guide: Physical and Chemical Characteristics of 1,4-Diphenyl-3-buten-2-one

Important Note for the Reader: This document provides a detailed technical guide on the physical and chemical characteristics of 1,4-Diphenyl-3-buten-2-one . An extensive search for the requested compound, 1,4-Diphenylbut-3-yn-2-one , yielded no available data in the scientific literature. It is highly probable that the requested compound is either exceptionally rare or that the name is a misnomer for the more common α,β-unsaturated ketone, 1,4-Diphenyl-3-buten-2-one, which is detailed below.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the properties and synthesis of 1,4-Diphenyl-3-buten-2-one.

Physical and Chemical Properties

1,4-Diphenyl-3-buten-2-one, also known as benzylideneacetophenone, is a well-characterized α,β-unsaturated ketone. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| CAS Number | 5409-59-6 | [1] |

| Appearance | Colorless to slightly yellow crystalline solid | [2] |

| Odor | Sweet, pungent, creamy, floral | [2] |

| Melting Point | 34 - 40 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents and oils. Very soluble in ethanol. | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Signals at approximately 2.38 ppm (methyl group), 6.79 ppm, 7.42 ppm, and 7.65 ppm.[4] |

| ¹³C NMR | Data available in spectral databases.[5] |

| Infrared (IR) Spectroscopy | Data available in spectral databases.[5] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 222.[6] |

| UV-Vis Spectroscopy | Data available in spectral databases.[2] |

Experimental Protocols

The synthesis of 1,4-Diphenyl-3-buten-2-one is typically achieved through a base-catalyzed condensation reaction, most commonly the Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[7]

Synthesis via Claisen-Schmidt Condensation

A general and facile method for the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones, which is a related Claisen-Schmidt reaction, can be performed solvent-free using solid sodium hydroxide as a catalyst.[3] While a specific protocol for 1,4-Diphenyl-3-buten-2-one was not detailed in the provided search results, a general procedure can be adapted.

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (solid)

-

Ethanol

-

Water

Procedure:

-

A solution of sodium hydroxide in a mixture of ethanol and water is prepared.[8]

-

Benzaldehyde is added to the basic solution and stirred.[8]

-

Acetone is then added dropwise to the mixture, and stirring is continued for a specified period.[8]

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, water is added to the reaction mixture to precipitate the product.[8]

-

The crude product is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol.[8]

Characterization Methods

The synthesized 1,4-Diphenyl-3-buten-2-one can be characterized using standard analytical techniques:

-

Melting Point: The melting point of the purified product is determined and compared to the literature value.

-

Thin-Layer Chromatography (TLC): TLC is used to assess the purity of the product and to monitor the progress of the reaction.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the structure of the compound.

-

FTIR: To identify the characteristic functional groups, such as the carbonyl (C=O) and alkene (C=C) stretches.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 1,4-Diphenyl-3-buten-2-one.

Caption: Synthesis and characterization workflow for 1,4-Diphenyl-3-buten-2-one.

References

- 1. 1,4-Diphenyl-3-buten-2-one | C16H14O | CID 5354536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,4-diphenyl-3-buten-2-one [webbook.nist.gov]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,4-Diphenylbut-3-yn-2-one: Identifiers, Properties, and Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of a closely related and often confused analogue, 1,4-Diphenyl-3-buten-2-one , for which comprehensive data exists. Furthermore, a plausible and detailed experimental protocol for the synthesis of the target molecule, 1,4-Diphenylbut-3-yn-2-one, is proposed based on established synthetic methodologies for similar chemical structures.

Part 1: The Analogue - 1,4-Diphenyl-3-buten-2-one

Due to the prevalence of information on its alkene analogue, this section provides a summary of the identifiers and properties of (E)-1,4-diphenylbut-3-en-2-one. It is crucial to note that this is a distinct chemical entity containing a carbon-carbon double bond instead of the triple bond present in the requested this compound.

Chemical Identifiers of 1,4-Diphenyl-3-buten-2-one

| Identifier Type | Value |

| CAS Number | 5409-59-6, 38661-84-6[1] |

| IUPAC Name | (E)-1,4-diphenylbut-3-en-2-one[1] |

| Chemical Formula | C₁₆H₁₄O[1][2] |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2[1] |

| InChI | InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+[1][2] |

| InChIKey | QMDWBHJPUAOGHO-VAWYXSNFSA-N[1][2] |

Physical and Chemical Properties of 1,4-Diphenyl-3-buten-2-one

| Property | Value |

| Molecular Weight | 222.28 g/mol [1][2] |

| Appearance | Data not readily available |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

Part 2: Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound is not documented, a highly plausible route is via the Sonogashira coupling of an appropriate acyl chloride with a terminal alkyne.[3][4][5] This method is a standard and versatile reaction for the formation of carbon-carbon bonds between sp and sp² hybridized carbon atoms, and is widely used for the synthesis of ynones.

Proposed Synthetic Route: Sonogashira Coupling

The proposed synthesis involves the palladium- and copper-catalyzed cross-coupling of phenylacetyl chloride with phenylacetylene.

Reaction:

Phenylacetyl Chloride + Phenylacetylene → this compound

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Materials:

-

Phenylacetyl chloride

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Add anhydrous THF, followed by freshly distilled triethylamine (2.5 eq).

-

To this stirring suspension, add phenylacetylene (1.2 eq).

-

Finally, add phenylacetyl chloride (1.0 eq) dropwise via syringe at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), filter the reaction mixture through a pad of celite to remove the triethylammonium chloride salt, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, infrared spectroscopy, and mass spectrometry.

Part 3: Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for this compound. This is consistent with the compound not being a focus of significant research.

Conclusion

While this compound is not a well-documented compound, this guide provides essential information for researchers by presenting data on a close structural analogue and proposing a robust synthetic pathway. The provided hypothetical protocol, based on the reliable Sonogashira coupling, offers a clear starting point for the laboratory synthesis and subsequent investigation of this molecule. Any future research on this compound should begin with its synthesis and thorough characterization to establish its physical and chemical properties.

References

The Electrophilic Nature of the Triple Bond in 1,4-Diphenylbut-3-yn-2-one: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of key organic molecules is paramount. This in-depth technical guide explores the reactivity of the triple bond in 1,4-Diphenylbut-3-yn-2-one, a versatile building block in organic synthesis. This document provides a detailed overview of its participation in various organic reactions, supported by quantitative data, experimental protocols, and visual diagrams to facilitate comprehension and application in research and development.

This compound, an α,β-acetylenic ketone (ynone), possesses a unique electronic structure that dictates its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon triple bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, including various heterocyclic compounds. This guide will delve into the primary reaction pathways involving the triple bond of this ynone: nucleophilic additions, cycloaddition reactions, and reductions.

Nucleophilic Addition Reactions

The polarized triple bond of this compound readily undergoes conjugate addition (Michael addition) with a variety of nucleophiles. This class of reactions is fundamental to the functionalization of the ynone scaffold.

Michael Addition

The Michael addition of nucleophiles to this compound typically proceeds via attack at the β-carbon of the triple bond, leading to the formation of a variety of substituted α,β-unsaturated ketones.

Table 1: Michael Addition of Nucleophiles to this compound

| Nucleophile | Reagent/Catalyst | Solvent | Product | Yield (%) | Reference |

| Amines | Neat | None | β-Amino-α,β-unsaturated ketone | Good | General |

| Hydrazine Hydrate | Ethanol | Pyrazole derivative | High | [1] | |

| Thiols | Base catalyst | Various | β-Thio-α,β-unsaturated ketone | Good | General |

Experimental Protocol: Synthesis of 3,5-diphenyl-1H-pyrazole from this compound and Hydrazine Hydrate

To a solution of this compound (1 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from ethanol to afford 3,5-diphenyl-1H-pyrazole.[1]

Cycloaddition Reactions

The activated triple bond of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic systems.

Diels-Alder Reaction

As a dienophile, this compound can react with conjugated dienes to form six-membered rings. The electron-withdrawing carbonyl group enhances the reactivity of the triple bond in these [4+2] cycloadditions.

Table 2: Diels-Alder Reaction of this compound

| Diene | Conditions | Product | Yield (%) | Reference |

| Cyclopentadiene | Thermal or Lewis Acid Catalysis | Bicyclic adduct | Moderate | General |

| 2,3-Dimethyl-1,3-butadiene | Heat | Substituted cyclohexadiene derivative | Moderate | General |

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This compound (1 mmol) and freshly cracked cyclopentadiene (3 mmol) are dissolved in toluene (10 mL) in a sealed tube. The mixture is heated at 110 °C for 24 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to yield the bicyclic adduct.

1,3-Dipolar Cycloaddition

This compound can also react with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings. These reactions are highly valuable for the synthesis of triazoles and isoxazoles, respectively.

Table 3: 1,3-Dipolar Cycloaddition Reactions of this compound

| 1,3-Dipole | Reagent Precursor | Conditions | Product | Yield (%) | Reference |

| Azide | Sodium Azide | Heat | 1,2,3-Triazole derivative | Good | General |

| Nitrile Oxide | Hydroximoyl chloride & Base | Room Temp. | Isoxazole derivative | Good | General |

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

A mixture of this compound (1 mmol) and benzyl azide (1.1 mmol) in toluene (5 mL) is heated at reflux for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give the corresponding 1,4,5-trisubstituted-1,2,3-triazole.

Reduction of the Triple Bond

The carbon-carbon triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the choice of reducing agent and reaction conditions. This selectivity is crucial for the stereocontrolled synthesis of various organic molecules.

Catalytic Hydrogenation

Catalytic hydrogenation provides a route to both partial and complete reduction of the alkyne functionality.

Table 4: Reduction of the Triple Bond in this compound

| Reagent/Catalyst | Conditions | Product | Stereochemistry | Reference |

| H₂, Lindlar's Catalyst | Room Temp., 1 atm | (Z)-1,4-Diphenylbut-3-en-2-one | cis | General |

| Na, liquid NH₃ | -78 °C | (E)-1,4-Diphenylbut-3-en-2-one | trans | General |

| H₂, Pd/C | Room Temp., 1 atm | 1,4-Diphenylbutan-2-one | - | General |

| NaBH₄ | Methanol | 1,4-Diphenylbut-3-yn-2-ol | - | General |

Experimental Protocol: Partial Reduction to (Z)-1,4-Diphenylbut-3-en-2-one

This compound (1 mmol) is dissolved in ethyl acetate (10 mL). Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 50 mg) is added to the solution. The reaction vessel is evacuated and filled with hydrogen gas (balloon). The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitored by TLC). The catalyst is then filtered off through a pad of Celite, and the solvent is evaporated to yield the cis-alkene.

Conclusion

This compound is a highly versatile synthetic intermediate due to the pronounced electrophilicity of its carbon-carbon triple bond. The ability to undergo a wide array of transformations, including nucleophilic additions, cycloadditions, and selective reductions, makes it an invaluable tool for the construction of complex organic molecules and heterocycles. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the effective utilization of this powerful building block in their scientific endeavors. Further exploration into the catalytic asymmetric transformations of this ynone will undoubtedly open new avenues for the synthesis of chiral molecules with potential biological applications.

References

The Rising Potential of 1,4-Diphenylbut-3-yn-2-one Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising biological activities of 1,4-Diphenylbut-3-yn-2-one derivatives, a class of compounds showing significant potential in the development of new therapeutic agents. This whitepaper, tailored for researchers, scientists, and professionals in drug development, consolidates current knowledge on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these novel chemical entities.

The core of this technical guide is the systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways. By structuring available data into clear, comparative tables and providing in-depth experimental protocols, this document aims to accelerate further research and development in this burgeoning field.

Key Biological Activities and Mechanisms of Action

This compound derivatives, which belong to the broader family of chalcones, have demonstrated a wide spectrum of biological effects. Their unique structural feature, an α,β-alkynyl ketone system, is believed to be crucial for their bioactivity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of chalcone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting potent cytotoxic effects. One of the key mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Selected Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.44 ± 0.19 | [1] |

| (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HepG2 (Liver) | 4.64 ± 0.23 | [1] |

| (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HCT116 (Colon) | 6.31 ± 0.27 | [1] |

| 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide | HepG2 (Liver) | 7.17 | [1] |

| 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide | SMMC-7721 (Liver) | 3.05 | [1] |

| Platinum-functionalized chalcone | HepG-2 (Liver) | 0.33 | [1] |

| α-phthalimido-chalcone (trimethoxy derivative) | HepG2 (Liver) | 1.62 | [1] |

| α-phthalimido-chalcone (trimethoxy derivative) | MCF-7 (Breast) | 1.88 | [1] |

Note: The table presents data for structurally related chalcone derivatives to illustrate the potential of the this compound scaffold.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Chalcone derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Selected Chalcone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) | MRSA | 25-50 | [2] |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH) | MRSA | 98.7 ± 43.3 | [2] |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH) | MRSA | 108.7 ± 29.6 | [2] |

| Chalcone derivative 16 | Streptococcus pyogenes | 25 | [3] |

| Chalcone derivative 19 | Pseudomonas aeruginosa | 25 | [3] |

Note: The table presents data for structurally related chalcone derivatives to illustrate the potential of the this compound scaffold.

Anti-inflammatory and Neuroprotective Potential

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Ketone bodies, which share a carbonyl functional group with the compounds of interest, have been shown to exert anti-inflammatory effects through the modulation of pathways such as NF-κB.[4][5] Furthermore, there is growing evidence for the neuroprotective effects of ketones, which are believed to act by enhancing neuronal energy metabolism, reducing oxidative stress, and modulating neurotransmitter systems.[6][7][8] While direct evidence for this compound derivatives in these areas is still emerging, their structural similarity to known anti-inflammatory and neuroprotective agents suggests they are a promising area for future investigation.

Experimental Protocols

To facilitate further research, this guide provides detailed experimental protocols for key biological assays.

Synthesis of 1,4-Diarylbut-3-yn-2-one Derivatives

A general and efficient method for the synthesis of 1,4-diarylbut-3-yn-2-ones involves the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper co-catalyst, and a base.

General Procedure:

-

To a solution of the terminal alkyne (1.0 eq) and the aryl halide (1.2 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), the copper co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylamine, 2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diarylbut-3-yn-2-one derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the formation of microtubules.

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm or fluorescence over time using a plate reader.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance/fluorescence increase.

Signaling Pathways

The biological activities of this compound derivatives are likely mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

References

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metagenicsinstitute.com [metagenicsinstitute.com]

- 7. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective and disease-modifying effects of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from 1,4-Diphenylbut-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 1,4-diphenylbut-3-yn-2-one as a versatile starting material. This document is intended to serve as a practical guide for chemists in academic and industrial research, particularly in the field of medicinal chemistry and drug development, where heterocyclic motifs are of paramount importance.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its unique structure, possessing both a ketone carbonyl group and a carbon-carbon triple bond, allows for a variety of chemical transformations to construct diverse heterocyclic systems. The presence of these reactive sites enables cyclization reactions with various reagents to afford important five-membered heterocycles such as furans and pyrazoles. These heterocyclic cores are prevalent in a vast array of pharmaceuticals and biologically active compounds.

Synthesis of Furans

Substituted furans are a common scaffold in numerous natural products and pharmaceutical agents. The synthesis of 2,5-diphenylfuran from this compound can be achieved via a catalytic cycloisomerization reaction.

Application Note: Catalytic Cycloisomerization to Furans

The intramolecular cyclization of this compound provides a direct route to 2,5-diphenylfuran. This reaction is typically catalyzed by a transition metal salt, which activates the alkyne functionality towards nucleophilic attack by the enol or enolate form of the ketone.

Reaction Scheme:

Quantitative Data Summary

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zn(II) cluster | Methanol | Reflux | 4 | 95 | [1] |

| Zinc Chloride | Dichloromethane | Room Temp | - | High | [2] |

Experimental Protocol: Synthesis of 2,5-Diphenylfuran using a Zinc Catalyst

This protocol is a general representation based on typical cycloisomerization reactions.

Materials:

-

This compound

-

Zinc Chloride (ZnCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add zinc chloride (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,5-diphenylfuran.

Reaction Pathway Diagram

Caption: Catalytic cycloisomerization of this compound to 2,5-diphenylfuran.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction of this compound with hydrazine hydrate offers a straightforward method for the synthesis of 3,5-diphenylpyrazole.

Application Note: Condensation-Cyclization to Pyrazoles

This synthesis proceeds through an initial condensation of the ketone with hydrazine to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the alkyne, followed by tautomerization, yields the aromatic pyrazole ring.

Reaction Scheme:

Quantitative Data Summary

| Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Hydrazine Hydrate | Ethanol | Reflux | 2-6 | >80 |

Experimental Protocol: Synthesis of 3,5-Diphenylpyrazole

This protocol is a standard procedure for the synthesis of pyrazoles from 1,3-dicarbonyl analogues and can be adapted for this compound.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

To this solution, add hydrazine hydrate (1.2 mmol) dropwise with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 2-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.

-

Wash the collected solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain pure 3,5-diphenylpyrazole.

Reaction Pathway Diagram

Caption: Synthesis of 3,5-diphenylpyrazole via condensation and cyclization.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented herein for the synthesis of furans and pyrazoles demonstrate the utility of this starting material in generating molecular diversity. These methods are amenable to further optimization and adaptation for the preparation of a wide range of substituted heterocycles for applications in drug discovery and materials science. Researchers are encouraged to explore the reactivity of this building block with other binucleophiles to expand the scope of accessible heterocyclic systems.

References

Application Notes and Protocols: 1,4-Diphenylbut-3-yn-2-one as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbut-3-yn-2-one is an α,β-alkynyl ketone, a class of compounds recognized for their utility as Michael acceptors in organic synthesis and drug discovery. The presence of an electron-withdrawing carbonyl group adjacent to a carbon-carbon triple bond activates the alkyne for nucleophilic attack at the β-position. This reactivity profile makes this compound a valuable tool for the construction of complex molecular architectures and for the development of targeted covalent inhibitors.

The Michael addition, or conjugate addition, of nucleophiles to such activated alkynes is a powerful C-C and C-heteroatom bond-forming reaction. Thiol and amine nucleophiles are of particular interest in a biological context, as the cysteine and lysine residues in proteins can act as nucleophiles, leading to covalent modification. This principle is increasingly exploited in the design of irreversible inhibitors for various therapeutic targets.

These application notes provide an overview of the synthesis of this compound, detailed protocols for its use in Michael addition reactions with representative thiol and amine nucleophiles, and a discussion of its potential applications in drug development, including a generalized signaling pathway illustrating the mechanism of covalent inhibition.

Synthesis of this compound

A common method for the synthesis of ynones is the Sonogashira coupling of a terminal alkyne with an acyl chloride. For this compound, this would involve the reaction of phenylacetylene with 2-phenylacetyl chloride.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of phenylacetylene (1.0 eq) in dry triethylamine (Et3N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

-

The mixture is stirred at room temperature for 15 minutes.

-

A solution of 2-phenylacetyl chloride (1.1 eq) in dry triethylamine is added dropwise over 30 minutes.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The resulting mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Michael Addition Reactions of this compound

The activated triple bond of this compound readily undergoes Michael addition with various nucleophiles. The following sections provide protocols for reactions with a model thiol and a model amine.

Michael Addition with a Thiol Nucleophile

The addition of thiols to ynones can proceed under mild, often base-catalyzed, conditions to yield β-thiovinyl ketones.

Reaction Scheme:

Experimental Protocol: Michael Addition of Thiophenol

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added thiophenol (1.1 eq).

-

A catalytic amount of triethylamine (Et3N, 0.1 eq) is added to the mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the Michael adduct.

Quantitative Data: Michael Addition of Various Thiols (Representative Data)

| Entry | Thiol Nucleophile | Reaction Time (h) | Yield (%) |

| 1 | Thiophenol | 4 | 92 |

| 2 | 4-Methylthiophenol | 4 | 95 |

| 3 | 4-Chlorothiophenol | 5 | 88 |

| 4 | Benzyl mercaptan | 6 | 85 |

Michael Addition with an Amine Nucleophile

The reaction of amines with ynones typically yields β-enaminones, which are versatile synthetic intermediates.

Reaction Scheme:

Experimental Protocol: Michael Addition of Aniline

-

A solution of this compound (1.0 eq) and aniline (1.2 eq) in ethanol is heated to reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure enaminone.

Quantitative Data: Michael Addition of Various Amines (Representative Data)

| Entry | Amine Nucleophile | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 8 | 89 |

| 2 | p-Toluidine | 8 | 91 |

| 3 | Benzylamine | 10 | 82 |

| 4 | Morpholine | 6 | 93 |

Application in Drug Development: Covalent Inhibition

Michael acceptors like this compound are of significant interest in drug development as they can act as "warheads" for covalent inhibitors.[1] These inhibitors form a permanent bond with their target protein, often a cysteine or lysine residue in the active site, leading to irreversible inhibition. This can result in prolonged duration of action and increased potency.

General Mechanism of Covalent Inhibition

A covalent inhibitor typically consists of a reactive electrophilic group (the Michael acceptor) and a scaffold that directs the molecule to the target protein's binding site. Once bound, a nucleophilic residue from the protein attacks the Michael acceptor, forming a covalent bond.

Illustrative Signaling Pathway: Kinase Inhibition by a Covalent Inhibitor

Many kinase inhibitors utilize a covalent mechanism of action. The diagram below illustrates a generalized signaling pathway where a kinase is irreversibly inhibited by a compound containing a Michael acceptor warhead.

References

Application Notes and Protocols for Cycloaddition Reactions of 1,4-Diphenylbut-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbut-3-yn-2-one is an α,β-acetylenic ketone, a class of compounds that serves as a versatile building block in organic synthesis. The presence of a polarized carbon-carbon triple bond conjugated to a carbonyl group makes it an excellent substrate for various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. These products are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique structural motifs. This document provides a detailed overview of the potential cycloaddition reactions of this compound, along with generalized experimental protocols based on reactions with analogous acetylenic ketones.

Key Cycloaddition Reactions

This compound is expected to participate in several types of cycloaddition reactions, primarily acting as a dipolarophile in [3+2] cycloadditions and as a dienophile in [4+2] cycloadditions.

[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)

In [3+2] cycloaddition reactions, this compound acts as a 2π-electron component (dipolarophile) reacting with a 4π-electron three-atom component (1,3-dipole) to form a five-membered heterocyclic ring.[1] Key 1,3-dipoles that can be employed include nitrones, nitrile oxides, azides, and diazo compounds.

-

Reaction with Nitrones: The reaction with nitrones is expected to yield isoxazolidine derivatives, which can be further transformed into valuable amino alcohols.

-

Reaction with Nitrile Oxides: This reaction provides a direct route to substituted isoxazoles, a common scaffold in many pharmaceutical agents.

-

Reaction with Azides: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) would lead to the formation of 1,2,3-triazoles.

-

Reaction with Diazo Compounds: This cycloaddition would result in the formation of pyrazole derivatives.[2][3]

[4+2] Cycloaddition Reactions (Diels-Alder Reactions)

In the Diels-Alder reaction, this compound functions as a 2π-electron component (dienophile) reacting with a 4π-electron conjugated diene to form a six-membered carbocyclic ring.[4][5] The electron-withdrawing nature of the carbonyl group activates the alkyne for this reaction. The resulting cyclohexadiene can potentially undergo aromatization depending on the reaction conditions and substituents.

Data Presentation